molecular formula C13H20N2O2 B13493004 tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate

tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate

Cat. No.: B13493004
M. Wt: 236.31 g/mol
InChI Key: BVAXBEKMSGDUBK-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-[4-(methylamino)phenyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a methyl group, and a phenyl ring substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-[4-(methylamino)phenyl]amine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-methyl-N-[4-(methylamino)phenyl]carbamate can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking studies .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
  • tert-Butyl-N-methylcarbamate
  • tert-Butyl (phenylmethylene)carbamate

Comparison:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(5)11-8-6-10(14-4)7-9-11/h6-9,14H,1-5H3

InChI Key

BVAXBEKMSGDUBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)NC

Origin of Product

United States

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